![molecular formula C8H7FN2 B566877 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1228666-30-5](/img/structure/B566877.png)
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a fluorinated building block . It has the empirical formula C8H7FN2 and a molecular weight of 150.15 . It is a solid compound .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 °C to obtain the compounds . Subsequently, these compounds in the presence of acetonitrile under triethylsilane and trifluoroacetic acid catalysis at reflux underwent a reduction reaction .Molecular Structure Analysis
The SMILES string for 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine isCc1c(F)cnc2[nH]ccc12
. The InChI is 1S/C8H7FN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11)
. Chemical Reactions Analysis
The 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity .Physical And Chemical Properties Analysis
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a solid compound . It has a molecular weight of 150.15 .Scientific Research Applications
Building Blocks in Chemical Synthesis
“5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine” is used as a building block in chemical synthesis . It’s a part of the Fluorinated Building Blocks category, which are often used in the synthesis of complex organic molecules .
Fibroblast Growth Factor Receptor Inhibitors
This compound has been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .
Breast Cancer Treatment
One of the derivatives of “5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine”, compound 4h, has shown potential in breast cancer treatment . It inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells .
Blood Glucose Reduction
Compounds related to “5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine” have shown efficacy in reducing blood glucose . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Carbonic Anhydrase IX Inhibitors
Derivatives of pyridyl-indole-based heteroaryl chalcone, which include “5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine”, have been introduced as carbonic anhydrase IX inhibitors . These inhibitors have potential as anticancer agents .
Safety And Hazards
properties
IUPAC Name |
5-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPPZIXSDNWZIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678428 |
Source
|
Record name | 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1228666-30-5 |
Source
|
Record name | 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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